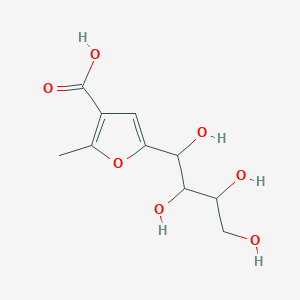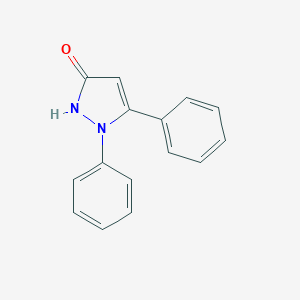
1-Phenyl-1H-1,2,4-Triazol
Übersicht
Beschreibung
1-Phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its chemical properties and potential applications. This compound is known for its versatility in various fields, including organic synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Wirkmechanismus
Target of Action
1-Phenyl-1H-1,2,4-triazole is a type of triazole compound . Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are known to interact with various targets, depending on their specific structure and functional groups . .
Mode of Action
The mode of action of 1-Phenyl-1H-1,2,4-triazole involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer (ESIPT-I and ESIPT-II) involved . The ESIPT-I reaction was found to be more favorable to occur than the ESIPT-II process .
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-1H-1,2,4-triazole are related to its excited-state proton transfer . This process leads to the transformation between the enol and keto forms of the compound
Pharmacokinetics
It is known that the pharmacokinetics of triazole compounds can be influenced by their chemical structure and functional groups .
Result of Action
The result of the action of 1-Phenyl-1H-1,2,4-triazole involves the transformation between the enol and keto forms after excited-state proton transfer . This process leads to the decay of the excited state to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . The ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .
Biochemische Analyse
Biochemical Properties
1-Phenyl-1H-1,2,4-triazole has the ability to interact with a variety of enzymes and receptors in the biological system . The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer . This property allows 1-Phenyl-1H-1,2,4-triazole to play a role in biochemical reactions .
Molecular Mechanism
Studies on similar triazole compounds suggest that they exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar triazole compounds suggest that they undergo excited-state proton transfer, leading to changes in their photophysical properties over time .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with suitable electrophiles. Another method is the cycloaddition reaction of nitriles with reactive cumulenes . Microwave irradiation has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods: In industrial settings, the synthesis of 1-Phenyl-1H-1,2,4-triazole often involves large-scale cycloaddition reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods prioritize cost-effectiveness and scalability to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydro derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have enhanced biological and chemical properties. These derivatives are often used in pharmaceuticals and materials science .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
1,2,4-Triazole Derivatives: Compounds with additional substituents on the triazole ring, enhancing their properties.
Uniqueness: 1-Phenyl-1H-1,2,4-triazole stands out due to its phenyl group, which enhances its stability and reactivity. This unique structure allows for a broader range of applications compared to other triazole isomers .
Eigenschaften
IUPAC Name |
1-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-9-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRLXLHYYDSTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158603 | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-60-4 | |
| Record name | 1-Phenyl-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
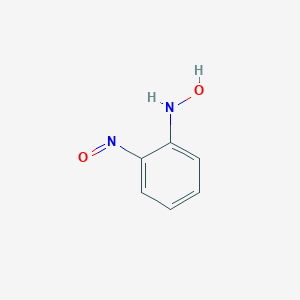
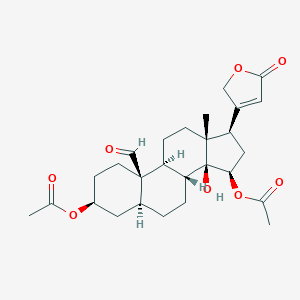

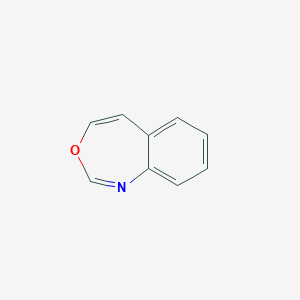


![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)





